molecular formula C14H16N2O B13001249 N-Methyl-1-(5-methyl-6-phenoxypyridin-3-yl)methanamine

N-Methyl-1-(5-methyl-6-phenoxypyridin-3-yl)methanamine

Cat. No.: B13001249
M. Wt: 228.29 g/mol
InChI Key: HVJLOIDMVJSDAR-UHFFFAOYSA-N
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Description

N-Methyl-1-(5-methyl-6-phenoxypyridin-3-yl)methanamine is a chemical compound with the molecular formula C14H16N2O and a molecular weight of 228.29 g/mol . This compound is characterized by a pyridine ring substituted with a phenoxy group and a methyl group, along with a methylamine side chain. It is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(5-methyl-6-phenoxypyridin-3-yl)methanamine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Substitution Reactions: The phenoxy and methyl groups are introduced onto the pyridine ring through substitution reactions.

    Introduction of the Methylamine Side Chain:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(5-methyl-6-phenoxypyridin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-Methyl-1-(5-methyl-6-phenoxypyridin-3-yl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-Methyl-1-(5-methyl-6-phenoxypyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(5-methyl-6-phenoxypyridin-2-yl)methanamine
  • N-Methyl-1-(5-methyl-6-phenoxypyridin-4-yl)methanamine

Uniqueness

N-Methyl-1-(5-methyl-6-phenoxypyridin-3-yl)methanamine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

N-methyl-1-(5-methyl-6-phenoxypyridin-3-yl)methanamine

InChI

InChI=1S/C14H16N2O/c1-11-8-12(9-15-2)10-16-14(11)17-13-6-4-3-5-7-13/h3-8,10,15H,9H2,1-2H3

InChI Key

HVJLOIDMVJSDAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1OC2=CC=CC=C2)CNC

Origin of Product

United States

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